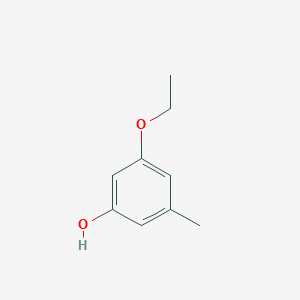

3-Ethoxy-5-methylphenol

説明

Historical Trajectories of Aryl Ether Chemistry

The synthesis of aryl ethers has a rich history, with foundational reactions that are still fundamental in modern organic chemistry laboratories. One of the earliest and most enduring methods is the Williamson ether synthesis, developed by Alexander Williamson in 1850. wikipedia.orgbyjus.com This reaction, proceeding via an SN2 mechanism, involves the reaction of an alkoxide ion with a primary alkyl halide. wikipedia.orgbyjus.com It was crucial in proving the structure of ethers and remains a versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.org For the synthesis of aryl ethers, this typically involves a phenoxide reacting with an alkyl halide. organicchemistrytutor.com

Another cornerstone in aryl ether synthesis is the Ullmann condensation, first reported by Fritz Ullmann in the early 20th century. vulcanchem.com This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol (B47542). synquestlabs.com Historically, the Ullmann reaction required harsh conditions, such as high temperatures (often exceeding 210°C) and stoichiometric amounts of copper. synquestlabs.com However, modern advancements have introduced soluble copper catalysts and various ligands to facilitate the reaction under milder conditions, expanding its scope and applicability in the synthesis of complex molecules, including bis-aryl ethers, which cannot be formed via the Williamson synthesis. synquestlabs.com

Significance of Substituted Phenols and Ethers in Foundational Chemical Research

Substituted phenols and their ether derivatives are compounds of immense importance in both academic and industrial research. ambeed.com Phenols are characterized by a hydroxyl group attached to an aromatic ring, and their reactivity is significantly influenced by the nature and position of other substituents on the ring. researchgate.net These compounds are more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion. bldpharm.com

The presence of substituents on the aromatic ring dictates the chemical behavior of phenols and their ethers. Electron-donating groups increase the electron density of the ring, making it more susceptible to electrophilic substitution, primarily at the ortho and para positions. nih.gov Conversely, electron-withdrawing groups decrease the ring's reactivity. This modulation of reactivity is a cornerstone of synthetic strategy.

Phenolic compounds are indispensable in numerous applications. They serve as essential building blocks for pharmaceuticals, polymers, and agrochemicals. ambeed.com For instance, substituted phenols are precursors to widely used plastics and resins. ambeed.com In medicinal chemistry, the ether linkage is a common functional group in drug molecules, where it can enhance properties like metabolic stability and the ability to cross biological membranes. google.com The low reactivity of the ether bond also makes phenolic ethers excellent and stable solvents for a wide range of chemical reactions. sigmaaldrich.com

Current State of Research on 3-Ethoxy-5-methylphenol and Closely Related Phenolic Ethers

Specific research focused exclusively on 3-Ethoxy-5-methylphenol is limited in publicly available literature. However, its chemical nature can be understood through the extensive research conducted on closely related 3,5-disubstituted phenolic ethers and the general principles of their synthesis and reactivity.

Synthesis: The most probable synthetic route to 3-Ethoxy-5-methylphenol is through the Williamson ether synthesis. The logical precursor for this synthesis would be 5-methylresorcinol, more commonly known as orcinol (B57675). wikipedia.org Orcinol is a naturally occurring dihydric phenol that features the required 3,5-substitution pattern. wikipedia.org The synthesis would involve the selective O-ethylation of orcinol. This process is analogous to the O-methylation of orcinol to produce 3-methoxy-5-methylphenol (B15851) (orcinol monomethyl ether) using reagents like dimethyl sulfate (B86663). For the synthesis of 3-Ethoxy-5-methylphenol, an ethylating agent such as iodoethane (B44018) or diethyl sulfate would be reacted with orcinol in the presence of a base like potassium carbonate in a suitable solvent. byjus.com

The general reaction would be:

Deprotonation of one of the hydroxyl groups of orcinol using a base to form the corresponding phenoxide.

Nucleophilic attack of the phenoxide on the ethylating agent (e.g., iodoethane) to form the ether bond via an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

Research on the synthesis of other 3-alkoxy-5-alkylphenols supports this proposed pathway. For example, studies on the alkylation of 3,5-dimethylphenol (B42653) to form 3,5-dimethylanisole (B1630441) follow a similar Williamson protocol, reacting the phenol with an alkyl halide in the presence of a base. guidechem.com

Properties and Characterization: While detailed experimental data for 3-Ethoxy-5-methylphenol is not widely published, its basic properties can be predicted and are available from chemical supplier databases.

Table 1: Physicochemical Properties of 3-Ethoxy-5-methylphenol

| Property | Value |

|---|---|

| CAS Number | 24741-99-9 |

| Molecular Formula | C₉H₁₂O₂ |

| Molecular Weight | 152.19 g/mol |

Data sourced from chemical supplier catalogs. synquestlabs.com

Closely Related Phenolic Ethers: The chemistry of 3-Ethoxy-5-methylphenol is closely mirrored by its analogs. 3-Methoxy-5-methylphenol, for instance, has been studied as a precursor in the synthesis of more complex molecules and for its potential biological activities, such as antimicrobial and antioxidant properties. The antioxidant capacity stems from the ability of the phenolic hydroxyl group to donate a hydrogen atom to neutralize free radicals.

Another closely related compound is 3,5-dimethylphenol. Its etherification reactions are well-documented and serve as a model for the synthesis of compounds like 3-Ethoxy-5-methylphenol. guidechem.com The study of these related compounds provides a solid foundation for understanding the expected reactivity of 3-Ethoxy-5-methylphenol, which would likely undergo electrophilic aromatic substitution reactions, with the hydroxyl and ethoxy groups directing incoming substituents.

Table 2: Comparison of 3-Ethoxy-5-methylphenol with Related Compounds

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Precursor/Analog |

|---|---|---|---|---|

| 3-Ethoxy-5-methylphenol | C₂H₅O-C₆H₃(CH₃)-OH | C₉H₁₂O₂ | 152.19 | Target Compound |

| Orcinol | HO-C₆H₃(CH₃)-OH | C₇H₈O₂ | 124.14 | Dihydroxy Precursor wikipedia.org |

| 3-Methoxy-5-methylphenol | CH₃O-C₆H₃(CH₃)-OH | C₈H₁₀O₂ | 138.16 | Methyl Ether Analog |

| 3,5-Dimethylphenol | CH₃-C₆H₃(CH₃)-OH | C₈H₁₀O | 122.16 | Des-ethoxy Analog guidechem.com |

Table 3: Compound Names Mentioned in this Article

| Compound Name |

|---|

| 3-Ethoxy-5-methylphenol |

| 5-Methylresorcinol (Orcinol) |

| 3-Methoxy-5-methylphenol |

| 3,5-Dimethylphenol |

| 3,5-Dimethylanisole |

| Iodoethane |

| Diethyl Sulfate |

| Potassium Carbonate |

Structure

3D Structure

特性

IUPAC Name |

3-ethoxy-5-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTDLKJKJXKPGOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Ethoxy 5 Methylphenol and Its Structural Analogs

Direct Synthesis Approaches

Direct synthetic methods offer a more straightforward route to 3-ethoxy-5-methylphenol and its analogs, often beginning with readily available phenolic diols or similar precursors.

Alkylation Reactions of Methyl-Substituted Resorcinols or Related Phenolic Diols

A primary and efficient method for the synthesis of 3-ethoxy-5-methylphenol is the selective alkylation of a methyl-substituted resorcinol (B1680541), such as 3,5-dihydroxytoluene (orcinol). google.commerckmillipore.commerckmillipore.com This approach leverages the nucleophilicity of the hydroxyl groups to introduce an ethyl group.

A typical procedure involves the reaction of 3,5-dihydroxytoluene with an ethylating agent like ethyl iodide in the presence of a base. For instance, the synthesis of the related compound 3-ethoxy-5-(hydroxymethyl)phenol (B3301070) was achieved by treating 3,5-dihydroxybenzyl alcohol with ethyl iodide and potassium carbonate (K2CO3) in dimethylformamide (DMF). chemicalbook.com This reaction proceeded at 60°C under an argon atmosphere for 4 hours, yielding the desired product after purification. chemicalbook.com

Similarly, the methylation of orcinol (B57675) to produce 3-methoxy-5-methylphenol (B15851) is accomplished by refluxing anhydrous orcinol with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate in dry acetone. This Williamson ether synthesis approach can be adapted for ethoxylation by using diethyl sulfate or an ethyl halide.

The table below summarizes a representative alkylation reaction for a related phenolic diol.

| Reactants | Reagents | Solvent | Conditions | Product | Yield |

| 3,5-Dihydroxybenzyl alcohol, Iodoethane (B44018) | Potassium Carbonate (K2CO3) | DMF | 60°C, 4h, under Ar | 3-ethoxy-5-(hydroxymethyl)phenol | 42% chemicalbook.com |

Catalytic Pyrolysis Routes for Phenolic Compound Formation

Catalytic pyrolysis of biomass, particularly lignin-rich materials, can generate a complex mixture of phenolic compounds. mdpi.comresearchgate.net While not a direct synthesis of pure 3-ethoxy-5-methylphenol, this method can produce related structures. For example, the pyrolysis of Kraft lignin (B12514952) has been shown to yield 3-methoxy-5-methyl phenol (B47542) among other oxygenated aromatic compounds. mdpi.com The product distribution is highly dependent on the catalyst and reaction conditions. cabidigitallibrary.orgsci-hub.se Studies have shown that catalysts like ZSM-5 can influence the selectivity towards certain phenolic derivatives. cabidigitallibrary.org The catalytic pyrolysis of rice husk with an activated carbon catalyst also produces a bio-oil rich in phenols. researchgate.net

Directed Etherification Strategies from Phenolic Precursors

Directed etherification provides a more controlled method for synthesizing specific alkoxy-substituted phenols. This strategy often involves the use of protecting groups or specific catalysts to ensure the etherification occurs at the desired hydroxyl group. For instance, the synthesis of various aliphatic ethers can be achieved by treating a phenolic compound with a halogenated hydrocarbon in the presence of a strong base like sodium hydride in acetone. chemrxiv.org

Indirect Synthetic Pathways and Precursor Modification

Indirect methods involve the synthesis of a precursor molecule that is subsequently modified to yield the final desired product. These pathways can be more complex but offer versatility in accessing a wider range of structural analogs.

Ullmann-Type Coupling Reactions in Aryloxy Phenol Synthesis

Ullmann-type coupling reactions are a powerful tool for the formation of diaryl ethers, which are structurally related to 3-ethoxy-5-methylphenol. organic-chemistry.org These reactions typically involve the copper-catalyzed coupling of an aryl halide with a phenol. organic-chemistry.org For example, 3-(p-substituted aryloxy) phenols have been synthesized by coupling resorcinol with aryl iodides using a copper iodide (CuI) and picolinic acid catalyst system. nih.gov Similarly, the synthesis of 3-(3,5-dimethoxyphenoxy)phenol was achieved through an Ullmann-type coupling of 1-bromo-3,5-dimethoxybenzene (B32327) with resorcinol, catalyzed by copper iodide in the presence of N,N-dimethylglycine hydrochloride and cesium carbonate. nih.gov While not a direct synthesis of 3-ethoxy-5-methylphenol, these methods are crucial for creating the aryloxy-phenol backbone present in many of its complex analogs.

Demethylation and Dealkylation Strategies from Methoxy (B1213986) Analogs

Another important indirect route involves the demethylation or dealkylation of methoxy analogs to produce the corresponding phenol. This is particularly relevant for the synthesis of phenolic compounds from natural product sources, which often exist as their methoxy ethers. Various reagents can be employed for demethylation, including boron tribromide (BBr3), pyridinium (B92312) chloride, and aluminum chloride (AlCl3). google.com

A notable example is the regioselective monodemethylation of substituted dimethoxybenzenes. For instance, a cobalamin-dependent veratrol-O-demethylase has been used for the oxygen-independent demethylation of various aryl methyl ethers. acs.org This biocatalytic approach offers high regioselectivity. Chemical methods, such as using sodium high-purity methyl sulfide (B99878) (NaHMDS) under microwave irradiation, have also been effective for the monodemethylation of orcinol derivatives. d-nb.info

The table below outlines a demethylation reaction for a methoxy analog.

| Starting Material | Reagents | Conditions | Product | Yield |

| Dimethyl orcinol ether | NaHMDS | 185°C, microwave | Monomethyl orcinol | 95% d-nb.info |

Catalytic Reduction Approaches for Ring System Transformations

Catalytic reduction is a significant method for synthesizing substituted phenols, including structural analogs of 3-ethoxy-5-methylphenol. This approach often involves the hydrogenation of functional groups on an aromatic ring, using a catalyst to facilitate the transformation under specific conditions of temperature and pressure.

A notable example is the synthesis of 2-ethoxy-5-methylphenol, a close structural analog, which can be prepared starting from isoethylvanillin through a catalytic reduction process. googleapis.com Similarly, the synthesis of 2-ethoxy-4-methylphenol (B1359942) has been achieved via the catalytic reduction of ethylvanillin. googleapis.comepo.org These syntheses typically employ a palladium-on-carbon (Pd/C) hydrogenation catalyst. For instance, the reduction of 2-ethoxy-4-vinylphenol to 2-ethoxy-4-ethylphenol was accomplished using a 5% Pd/C catalyst in ethanol (B145695), with the reaction proceeding until the required amount of hydrogen was absorbed. googleapis.com

Research into the catalytic hydrogenation of various lignin-derived phenolics, such as O-ethoxyphenol, further illustrates the utility of this methodology. bohrium.com One study focused on the performance of a 5% Pd/Al2O3-TiO2 bifunctional catalyst. bohrium.com This catalyst demonstrated high efficiency, achieving, for example, a 100% conversion of catechol at 100°C and 2 MPa of hydrogen pressure, and a 90% conversion of guaiacol (B22219) at 100°C and 5 MPa of hydrogen pressure. bohrium.com Such systems are indicative of the potential pathways for the transformation of suitably substituted precursors to ethoxy-methylphenol derivatives.

Table 1: Examples of Catalytic Reduction for Phenol Derivative Synthesis

| Starting Material | Product | Catalyst System | Conditions | Source |

|---|---|---|---|---|

| Isoethylvanillin | 2-Ethoxy-5-methylphenol | Catalytic Reduction (e.g., Pd/C) | Not specified | googleapis.com |

| Ethylvanillin | 2-Ethoxy-4-methylphenol | Catalytic Reduction (e.g., Pd/C) | Not specified | googleapis.comepo.org |

| 2-Ethoxy-4-vinylphenol | 2-Ethoxy-4-ethylphenol | 5% Pd/C in Ethanol | 400 kPa H₂ | googleapis.com |

| Catechol | Cyclohexanol | 5% Pd/Al2O3-TiO2 | 100°C, 2 MPa H₂ | bohrium.com |

| Guaiacol | Methoxycyclohexanol | 5% Pd/Al2O3-TiO2 | 100°C, 5 MPa H₂ | bohrium.com |

Implementation of Green Chemistry Principles in 3-Ethoxy-5-methylphenol Synthesis

The application of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact and enhance safety and efficiency. royalsocietypublishing.org These principles advocate for the use of renewable feedstocks, the reduction of waste, the use of catalysts over stoichiometric reagents, and the avoidance of hazardous solvents and reaction conditions. royalsocietypublishing.org

Development of Sustainable Synthetic Route Designs

A key aspect of green chemistry is the design of synthetic routes that utilize renewable starting materials. Cashew nut shell liquid (CNSL), a byproduct of the cashew industry, is a valuable renewable resource for producing phenolic compounds. rsc.org For example, cardanol (B1251761), a major component of CNSL, can be converted into 3-vinylphenol (B127234). This process involves ethenolysis to create 3-non-8-enylphenol, followed by an isomerizing ethenolysis step. rsc.org This 3-vinylphenol is a key intermediate for various pharmaceutical drugs. rsc.org

Similarly, anacardic acids, also derived from CNSL, can be used to produce 3-ethylphenol (B1664133) and 3-n-propylphenol. This synthesis involves a cross-metathesis reaction. google.com An extra cross-metathesis step with ethylene (B1197577) can yield 3-ethylphenol with a high yield of 84% based on the starting anacardic acids. google.com While these routes are lauded for their use of a renewable substrate, the reliance on expensive ruthenium (Ru) and palladium (Pd) based homogeneous catalysts presents a challenge for large-scale industrial application. google.com

The benefits of such bio-derived routes include a higher atom economy, as the by-products (like 1-octene (B94956) and propene) are often valuable and easily separable chemicals themselves. rsc.org

Catalyst Systems for Enhanced Process Efficiency

The choice of catalyst is crucial for improving the efficiency and sustainability of a synthetic process, a core tenet of green chemistry. royalsocietypublishing.org Efficient catalysts can lower the energy requirements of a reaction, increase selectivity, and reduce waste.

In the context of hydrogenation reactions relevant to phenol synthesis, bifunctional catalysts like Pd/Al2O3-TiO2 have been shown to be highly effective under mild conditions. bohrium.com For reactions involving renewable feedstocks, specialized catalysts are employed. The conversion of cardanol to 3-vinylphenol, for instance, can be effectively carried out in a greener solvent like 2-methyl tetrahydrofuran (B95107) (2-MeTHF) with results comparable to those in traditional solvents like dichloromethane (B109758) (DCM). rsc.org

Further transformation of these bio-based intermediates also relies on efficient catalysis. The hydroxyamination of 3-vinylphenol to produce the drug norfenefrine (B1679915) was achieved in over 70% yield using an iron porphyrin catalyst. rsc.org For the synthesis of 3-alkylphenols from anacardic acids, Ru- and Pd-based homogeneous catalysts are used for the cross-metathesis steps. google.com While highly efficient in terms of yield, the cost and need for these specific metal catalysts are significant considerations for process efficiency on a commercial scale. google.com

Table 2: Catalyst Systems in Green Synthetic Routes for Phenolic Analogs

| Reaction Type | Substrate | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| Isomerizing Ethenolysis | 3-non-8-enylphenol | Ruthenium-based metathesis catalyst | 3-Vinylphenol | Not specified | rsc.org |

| Hydroxyamination | 3-Vinylphenol | Iron porphyrin catalyst | Norfenefrine | >70% | rsc.org |

| Cross-Metathesis | Anacardic Acids + Ethylene | Ru- and Pd-based catalysts | 3-Ethylphenol | 84% | google.com |

| Catalytic Hydrogenation | Guaiacol | 5% Pd/Al2O3-TiO2 | Methoxycyclohexanol | 90% | bohrium.com |

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Ethoxy 5 Methylphenol

Infrared (IR) and Raman Spectroscopy:

Theoretical Vibrational Analysis Using Density Functional Theory (DFT):There are no accessible computational studies that have performed DFT analysis to predict the vibrational frequencies for this compound.

While information exists for structurally similar compounds, such as various isomers of ethoxyphenol, methylphenol, and methoxymethylphenol, these data are not applicable for a scientifically accurate and exclusive analysis of 3-Ethoxy-5-methylphenol. The unique substitution pattern of the ethoxy and methyl groups on the phenol (B47542) ring will produce distinct spectroscopic signatures that cannot be reliably inferred from related molecules.

The absence of this foundational data in scientific databases and literature prevents the creation of the detailed spectroscopic characterization requested. Further experimental research or the publication of theoretical studies would be required to enable such an analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—parts of a molecule that absorb light. libretexts.orglibretexts.org

Analysis of Electronic Transitions and Chromophore Identification

The primary chromophore in 3-Ethoxy-5-methylphenol is the substituted benzene (B151609) ring. The electronic structure of this aromatic system, with its conjugated pi (π) bonds, is responsible for its characteristic UV absorption. The presence of substituents on the ring—the hydroxyl (-OH), ethoxy (-OC2H5), and methyl (-CH3) groups—modifies the energy levels of the molecular orbitals and thus influences the absorption spectrum.

The oxygen atoms in the hydroxyl and ethoxy groups possess non-bonding electrons (n-electrons). Consequently, the UV-Vis spectrum of 3-Ethoxy-5-methylphenol is expected to be dominated by two main types of electronic transitions:

π → π* (pi to pi-star) Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are typically high-energy transitions and result in strong absorption bands in the UV region. For substituted benzenes, these transitions are often observed as two distinct bands, referred to as the E-band (higher energy) and the B-band (lower energy).

n → π* (n to pi-star) Transitions: These transitions occur when a non-bonding electron from one of the oxygen atoms is promoted to a π* antibonding orbital of the aromatic ring. youtube.com These transitions are generally of lower energy and have a much lower intensity compared to π → π* transitions. youtube.com

The hydroxyl and ethoxy groups act as auxochromes, which are groups that, when attached to a chromophore, alter the wavelength and intensity of the absorption. Both are electron-donating groups that can delocalize their lone-pair electrons into the aromatic ring, effectively extending the conjugated system. This delocalization lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in a bathochromic shift (shift to longer wavelengths) compared to unsubstituted benzene. libretexts.org

| Transition Type | Orbitals Involved | Expected Relative Energy | Expected Intensity | Contributing Structural Features |

|---|---|---|---|---|

| π → π | π bonding to π antibonding | High | High (Strong) | Aromatic Benzene Ring |

| n → π | Non-bonding (Oxygen) to π antibonding | Low | Low (Weak) | Hydroxyl and Ethoxy Groups |

Computational Prediction of Electronic Absorption Spectra via Time-Dependent DFT (TD-DFT)

Computational chemistry provides theoretical methods to predict and interpret the electronic absorption spectra of molecules. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the excited-state properties of molecules, including their UV-Vis spectra. mdpi.comresearchgate.net This approach can accurately predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. mdpi.com

The process of predicting the UV-Vis spectrum of 3-Ethoxy-5-methylphenol using TD-DFT involves several steps:

Geometry Optimization: The first step is to calculate the molecule's most stable three-dimensional structure (ground state geometry) using DFT methods, such as the B3LYP functional with a suitable basis set (e.g., 6-311+G(d,p)). mdpi.com

Solvent Modeling: Since UV-Vis spectra are typically measured in a solvent, computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of the solvent on the molecule's electronic structure. mdpi.com

Excited State Calculation: Using the optimized geometry, TD-DFT calculations are performed to determine the energies of various electronic transitions from the ground state to different excited states. researchgate.net

The output of a TD-DFT calculation provides a list of vertical excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the molecular orbitals involved in each transition. This information allows for the assignment of the predicted absorption bands to specific electronic transitions (e.g., HOMO → LUMO), corroborating the analysis of π → π* and n → π* transitions. mdpi.com The theoretical spectrum generated can be compared with experimental data to confirm the structural characterization. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an indispensable tool for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's exact mass, which can be used to deduce its unique elemental formula.

For 3-Ethoxy-5-methylphenol, the molecular formula is C₉H₁₂O₂. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), and oxygen (¹⁶O = 15.994915 Da), the theoretical monoisotopic mass can be calculated. An HRMS instrument can measure this mass experimentally, and if the measured value matches the theoretical value within a small error margin, it provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₂O₂ |

| Nominal Mass | 152 Da |

| Theoretical Monoisotopic Mass (Calculated) | 152.08373 Da |

| Typical HRMS Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) and Time-of-Flight Mass Spectrometry (TOFMS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is exceptionally well-suited for the analysis of complex mixtures containing volatile or semi-volatile compounds like 3-Ethoxy-5-methylphenol. escholarship.org

In a GC-MS analysis, the sample mixture is first vaporized and passed through a long capillary column (the GC component). Compounds are separated based on their boiling points and interactions with the column's stationary phase. As each separated compound, including 3-Ethoxy-5-methylphenol, elutes from the column, it enters the mass spectrometer. There, it is ionized, typically by Electron Ionization (EI), which bombards the molecule with high-energy electrons. This process not only creates a molecular ion (M⁺˙) but also causes the ion to fragment in a predictable and reproducible manner.

The resulting mass spectrum is a plot of ion abundance versus m/z ratio, which serves as a chemical "fingerprint." For 3-Ethoxy-5-methylphenol (molecular weight 152.19 g/mol ), the key features of its EI mass spectrum would be:

Molecular Ion Peak (M⁺˙): A peak at m/z = 152, corresponding to the intact ionized molecule.

Key Fragmentation Peaks: Common fragmentation pathways for this structure would include the loss of an ethyl radical (•C₂H₅) leading to a peak at m/z = 123, or the loss of an ethylene (B1197577) molecule (C₂H₄) via a McLafferty-type rearrangement from the ethoxy group, resulting in a peak at m/z = 124. Subsequent fragmentations of the aromatic ring would also produce characteristic lower-mass ions.

Time-of-Flight Mass Spectrometry (TOFMS) is a type of mass analyzer often coupled with GC. It measures the m/z of ions by determining the time it takes for them to travel a fixed distance in a field-free tube. Lighter ions travel faster and arrive at the detector first. TOFMS is known for its high acquisition speed, sensitivity, and mass accuracy, making it valuable for the comprehensive analysis of complex mixtures. researchgate.net

| m/z | Proposed Ion Structure/Fragment Lost |

|---|---|

| 152 | Molecular Ion [M]⁺˙ |

| 124 | [M - C₂H₄]⁺˙ |

| 123 | [M - •C₂H₅]⁺ |

| 109 | [M - C₂H₅ - CH₂]⁺ or similar subsequent losses |

X-ray Crystallography and Diffraction Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The technique involves directing a beam of X-rays onto a single crystal of the compound. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, it is possible to calculate a three-dimensional map of the electron density within the crystal. From this map, the exact positions of all atoms in the molecule can be determined.

If a suitable single crystal of 3-Ethoxy-5-methylphenol could be grown, X-ray diffraction analysis would provide unambiguous structural information, including:

Bond Lengths: The precise distances between bonded atoms (e.g., C-C bonds in the aromatic ring, C-O bond lengths).

Bond Angles: The angles between adjacent bonds, defining the molecule's geometry.

Torsional Angles: The dihedral angles that describe the conformation of flexible parts of the molecule, such as the ethoxy group.

Crystal Packing: The arrangement of molecules relative to each other in the solid-state crystal lattice, revealing intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and van der Waals forces.

As of this writing, a search of crystallographic databases indicates that the specific single-crystal X-ray structure of 3-Ethoxy-5-methylphenol has not been publicly reported. However, the technique remains the gold standard for absolute structural elucidation in the solid state.

Single Crystal X-ray Diffraction for Determination of Solid-State Molecular Geometry

Single crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would allow for the elucidation of the molecular geometry of 3-Ethoxy-5-methylphenol, providing accurate measurements of bond lengths, bond angles, and torsion angles. The resulting three-dimensional model would reveal the spatial orientation of the ethoxy, methyl, and hydroxyl groups attached to the phenol ring.

Table 1: Hypothetical Crystallographic Data for 3-Ethoxy-5-methylphenol

| Parameter | Value |

|---|---|

| Chemical formula | C₉H₁₂O₂ |

| Formula weight | 152.19 g/mol |

| Crystal system | - |

| Space group | - |

| a (Å) | - |

| b (Å) | - |

| c (Å) | - |

| α (°) | - |

| β (°) | - |

| γ (°) | - |

| Volume (ų) | - |

| Z | - |

| Density (calculated) (g/cm³) | - |

Note: This table represents the type of data that would be obtained from a single crystal X-ray diffraction experiment. No actual data for 3-Ethoxy-5-methylphenol is currently available.

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surface Analysis

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as d_norm (normalized contact distance) onto the Hirshfeld surface, regions of close contact between neighboring molecules can be identified. This analysis would reveal the nature and extent of hydrogen bonding (primarily involving the hydroxyl group), van der Waals forces, and potentially other weaker interactions that govern the crystal packing of 3-Ethoxy-5-methylphenol. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.

Table 2: Hypothetical Contributions of Intermolecular Contacts to the Hirshfeld Surface of 3-Ethoxy-5-methylphenol

| Interaction Type | Contribution (%) |

|---|---|

| H···H | - |

| O···H/H···O | - |

| C···H/H···C | - |

| C···C | - |

Note: This table illustrates the potential distribution of intermolecular contacts that could be determined through Hirshfeld surface analysis. No experimental data is available for 3-Ethoxy-5-methylphenol.

Investigation of Tautomeric Forms and Conformational Preferences in the Solid State

In the solid state, molecules often adopt a specific, low-energy conformation. For 3-Ethoxy-5-methylphenol, single crystal X-ray diffraction would definitively establish its preferred conformation. This includes the orientation of the ethoxy group relative to the phenyl ring and the rotational position of the methyl group. Furthermore, while less common for simple phenols, the possibility of tautomeric forms (e.g., keto-enol tautomerism) could be investigated. The crystallographic data would provide clear evidence of the dominant tautomer present in the solid state by precisely locating the hydrogen atom of the hydroxyl group.

Computational Chemistry and Theoretical Investigations of 3 Ethoxy 5 Methylphenol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in quantum chemistry for investigating the electronic structure of molecules. acs.org These calculations provide a balance between accuracy and computational cost, making them ideal for studying medium to large-sized organic molecules. For phenol (B47542) derivatives, DFT methods are routinely used to predict optimized geometries, electronic characteristics, and potential reaction pathways. acs.orgresearchgate.net

Geometry Optimization and Advanced Molecular Structure Prediction

The first step in a theoretical investigation is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. researchgate.net This process minimizes the energy of the molecule with respect to its atomic coordinates, yielding equilibrium bond lengths, bond angles, and dihedral angles. For aromatic compounds like 3-Ethoxy-5-methylphenol, methods such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p) are commonly employed to achieve reliable results. ymerdigital.comresearchgate.netbohrium.com

In similar ethoxy-phenol derivatives studied computationally, the optimized geometries show excellent agreement with experimental data obtained from X-ray crystallography, validating the accuracy of the chosen theoretical models. nih.govacs.org For instance, in a study on (E)-2-ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol, the bond lengths and angles calculated via DFT were directly compared with single-crystal XRD data, showing strong correlation. nih.gov Such studies confirm that the planarity of the phenyl ring and the orientation of the ethoxy and methyl substituents can be precisely determined.

Table 1: Representative Optimized Geometrical Parameters for a Phenol Derivative (Note: Data below is illustrative of typical results for phenol derivatives, as specific optimized parameters for 3-Ethoxy-5-methylphenol are not available in the provided sources.)

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C-C (aromatic) | ~1.39 - 1.42 Å |

| C-O (phenol) | ~1.36 Å | |

| O-H (phenol) | ~0.97 Å | |

| C-O (ethoxy) | ~1.37 Å | |

| O-C (ethyl) | ~1.43 Å | |

| Bond Angle | C-O-H (phenol) | ~109° |

| C-C-O (phenol) | ~118° - 122° | |

| Dihedral Angle | C-C-O-C (ethoxy) | Defines conformation |

Electronic Structure Analysis Including Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gap Calculations

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. wikipedia.org The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. numberanalytics.com A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. numberanalytics.com

For a structurally related compound, 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)-9,10-dihydroacridine, DFT calculations at the B3LYP/6-311G++(d,p) level were used to determine the FMO energies. nih.gov The results provide a valuable analogue for understanding 3-Ethoxy-5-methylphenol.

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a 3-Ethoxy-4-hydroxyphenyl Derivative nih.gov

| Molecular Orbital | Energy (eV) |

| LUMO+1 | -1.0100 |

| LUMO | -1.8307 |

| HOMO | -5.5078 |

| HOMO-1 | -5.8632 |

| HOMO-LUMO Gap (ΔE) | 3.6671 |

The HOMO is typically localized over the electron-rich phenol ring, while the LUMO may be distributed across the aromatic system. This distribution determines how the molecule interacts with other reagents. The calculated energy gap indicates the energy required to excite an electron from the ground state to the first excited state. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Elucidating Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.deresearchgate.net The MEP surface is colored according to its electrostatic potential values: red indicates regions of negative potential (rich in electrons), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are favorable for nucleophilic attack. ymerdigital.comuni-muenchen.de Green and yellow areas represent regions of neutral or near-zero potential.

In computational studies of similar phenolic compounds, the MEP map consistently shows the most negative potential (red) localized around the phenolic oxygen atom due to its high electronegativity and lone pairs of electrons. ymerdigital.comresearchgate.net This site is therefore the primary center for electrophilic attack and hydrogen bonding interactions. The hydrogen atom of the hydroxyl group typically appears as a region of high positive potential (blue), making it the most likely site for nucleophilic attack or deprotonation. The aromatic ring generally displays a neutral or slightly negative potential. Such analysis is critical for understanding intermolecular interactions. researchgate.net

Mulliken Population Analysis and Atomic Charge Distribution Investigations

Mulliken population analysis is a method used to calculate the partial atomic charges on each atom in a molecule from the quantum mechanical wavefunction. researchgate.netuni-muenchen.de This analysis provides insight into the distribution of electrons and helps to explain the electrostatic nature of the molecule. While there are various methods for calculating atomic charges, Mulliken analysis is frequently employed in DFT studies of organic compounds. researchgate.netresearchgate.net

For phenol derivatives, these calculations typically show that the oxygen atoms of the hydroxyl and ethoxy groups carry a significant negative charge, as expected from their high electronegativity. researchgate.netscispace.com The carbon atom attached to the hydroxyl group usually exhibits a positive charge, while the hydrogen of the hydroxyl group is also highly positive. These charge distributions are consistent with the findings from MEP analysis and are fundamental to understanding the molecule's dipole moment and reactivity patterns. scispace.comacs.org

Advanced Computational Methods for Conformational and Tautomeric Research

Beyond static geometry optimization, advanced computational methods can explore the dynamic behavior of molecules, such as conformational changes and tautomeric equilibria.

Potential Energy Surface (PES) Scans for Understanding Isomerism and Intramolecular Proton Transfer Processes

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a specific geometric parameter, such as a bond length or dihedral angle, is systematically varied. uni-muenchen.deq-chem.com This method is invaluable for identifying stable conformers, determining rotational energy barriers, and modeling reaction pathways, including intramolecular proton transfer. semanticscholar.orgmjcce.org.mk

For phenols, a PES scan can be performed by rotating the dihedral angle of the ethoxy group relative to the phenyl ring to identify the most stable conformation and the energy barriers between different rotational isomers. bohrium.com

Furthermore, in o-hydroxy Schiff bases, which contain a phenol group, PES scans are extensively used to study the tautomeric equilibrium between the phenol-imine and keto-amine forms. semanticscholar.orgresearchgate.netmjcce.org.mk This process involves scanning the O-H bond distance as the proton transfers to the imine nitrogen. semanticscholar.orgmjcce.org.mk Although 3-Ethoxy-5-methylphenol does not have the internal hydrogen bond acceptor required for such a tautomerization, the PES scan methodology is broadly applicable to studying any potential intramolecular rearrangements or conformational landscapes. acs.org

Harmonic Oscillator Model of Aromaticity (HOMA) Calculations for Ring Aromaticity Assessment

The Harmonic Oscillator Model of Aromaticity (HOMA) is a quantitative descriptor used to evaluate the degree of aromaticity in a cyclic system based on its molecular geometry. numberanalytics.comnumberanalytics.com Aromaticity is a key concept in chemistry, denoting the enhanced stability of molecules with delocalized π-electrons. numberanalytics.com The HOMA index is calculated from the deviations of bond lengths within the ring from an optimal, reference bond length characteristic of a fully aromatic system. numberanalytics.comnumberanalytics.com

The HOMA value is derived using the following equation: HOMA = 1 - [α/n] * Σ(R_opt - R_i)² where:

n is the number of bonds in the ring. numberanalytics.com

α is a normalization constant, ensuring that HOMA equals 0 for a non-aromatic reference system. nih.gov

R_opt is the optimal bond length for a given bond type in a perfectly aromatic system (e.g., 1.388 Å for a C-C bond in benzene). nih.gov

R_i is the actual, calculated bond length of the i-th bond in the molecule being studied. numberanalytics.com

A HOMA value of 1 indicates a fully aromatic system, like benzene (B151609), while a value of 0 suggests a non-aromatic system. Negative values are indicative of anti-aromatic character. dergipark.org.tr This method is frequently employed using geometries optimized with Density Functional Theory (DFT) to provide accurate bond length data. numberanalytics.comsid.ir

A specific HOMA analysis for the phenyl ring of 3-Ethoxy-5-methylphenol has not been reported in the surveyed literature. Such a calculation would involve a DFT optimization of the molecule's geometry to obtain the precise C-C bond lengths of the phenol ring. These values would then be used in the HOMA equation to quantify its aromaticity. The presence of the hydroxyl, ethoxy, and methyl substituents would influence the bond lengths and, consequently, the HOMA index, providing insight into how these functional groups modulate the electronic structure of the aromatic ring.

Table 1: Illustrative HOMA Index Calculation for a Phenyl Group. This table demonstrates the HOMA index for the phenyl group in Benidipine, a different compound, as specific data for 3-Ethoxy-5-methylphenol is unavailable. The data is sourced from a study using the DFT/B3LYP/6-311G(d,p) method. dergipark.org.tr

| Phase | HOMA Index | Aromaticity Level |

| Gas | 0.9869 | Highly Aromatic |

| n-Octanol | 0.9828 | Highly Aromatic |

| DMF | 0.9823 | Highly Aromatic |

| Water | 0.9822 | Highly Aromatic |

Exploration of Non-Linear Optical (NLO) Properties and Related Quantum Chemical Parameters

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. These materials are crucial for applications in telecommunications, optical computing, and frequency conversion. diva-portal.orgacs.org The NLO response of a molecule is governed by its hyperpolarizability. Computational quantum chemistry provides a powerful tool for predicting the NLO properties of molecules. diva-portal.org

Key parameters calculated to evaluate a molecule's NLO potential include:

Polarizability (α): The measure of how easily the electron cloud of a molecule can be distorted by an external electric field.

First-Order Hyperpolarizability (β): A tensor quantity that determines the second-order NLO response, such as second-harmonic generation (SHG). diva-portal.org Molecules with significant charge transfer and a large β value are promising candidates for NLO applications.

These properties are typically calculated using DFT methods, often with specialized basis sets designed to accurately describe electronic properties. sid.ir

Currently, there are no published reports detailing the NLO properties of 3-Ethoxy-5-methylphenol. A theoretical investigation would involve calculating the dipole moment, polarizability, and first-order hyperpolarizability. The results would indicate whether the substitution pattern of the ethoxy and methyl groups on the phenol ring leads to a significant intramolecular charge transfer and a large hyperpolarizability, which are desirable for NLO materials.

Table 2: Example NLO Properties of 2-Ethoxy-4-(pyridine-2yliminomethyl)-phenol. This table presents calculated NLO data for a related ethoxy-phenol derivative to illustrate the typical parameters evaluated. The calculations were performed at the DFT/B3LYP/6-311++G(d,p) level.

| Parameter | Value | Unit |

| Dipole Moment (μ) | 3.13 | Debye |

| Mean Polarizability (α) | 30.67 x 10⁻²⁴ | esu |

| First-Order Hyperpolarizability (β) | 4.88 x 10⁻³⁰ | esu |

Natural Bond Orbital (NBO) Analysis for Characterizing Donor-Acceptor Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular wavefunctions into a more intuitive picture of localized chemical bonds and lone pairs, resembling a Lewis structure. numberanalytics.com A key feature of NBO analysis is its ability to quantify the stabilizing interactions that arise from electron delocalization from an occupied "donor" orbital to an unoccupied "acceptor" orbital. numberanalytics.comdergipark.org.tr

This analysis is particularly useful for understanding hyperconjugation and intramolecular charge transfer (ICT). The strength of these donor-acceptor interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy, E(2). sid.ir A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule. sid.ir

A detailed NBO analysis for 3-Ethoxy-5-methylphenol has not been documented in the available literature. Such a study would reveal important electronic features, such as:

The hyperconjugative interactions between the lone pairs of the oxygen atoms (in the hydroxyl and ethoxy groups) and the anti-bonding orbitals (π*) of the aromatic ring.

Interactions involving the σ and π bonds of the phenyl ring and the substituent groups.

Table 3: Illustrative NBO Analysis of Major Donor-Acceptor Interactions in a Phenolic Compound. This table provides an example of NBO analysis results for a different molecule, N-(2,5-Methylphenyl)salicylaldimine, to show the type of data generated. The stabilization energies E(2) are calculated in kcal/mol. sid.ir

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(C3-C4) | 20.5 | π → π (Ring) |

| π(C3-C4) | π(C5-C6) | 22.1 | π → π (Ring) |

| LP(O1) | σ(C8-N1) | 28.7 | Lone Pair → σ |

Thermodynamic Property Calculations and Stability Analysis

Computational methods allow for the calculation of key thermodynamic properties by performing a vibrational frequency analysis on the optimized molecular geometry. sid.ir These calculations, typically based on statistical thermodynamics, can predict properties like heat capacity, entropy, and enthalpy at different temperatures. nih.gov

Important calculated thermodynamic parameters include:

Zero-point vibrational energy (ZPVE): The lowest possible energy a molecule can possess due to quantum mechanical vibrations.

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A critical value for predicting the spontaneity of a reaction (G = H - TS). A negative change in Gibbs free energy indicates a spontaneous process.

These calculations are vital for understanding the stability of a molecule and predicting its behavior under various thermal conditions. For 3-Ethoxy-5-methylphenol, while specific thermodynamic data from computational studies are not available in the searched literature, such an analysis would provide fundamental information about its stability and formation energetics. For instance, calculating the Gibbs free energy of formation would determine if the compound can be produced spontaneously from its constituent elements or simpler precursors at a given temperature.

Table 4: Example of Calculated Thermodynamic Properties at Different Temperatures. This table shows illustrative thermodynamic data for (E)-2-[(2-Chlorophenyl)iminomethyl]-4-trifluoromethoxyphenol, as specific data for 3-Ethoxy-5-methylphenol is unavailable. The data was obtained using the B3LYP/6-311++G(d,p) method.

| Temperature (K) | Entropy (S) (cal/mol·K) | Heat Capacity (Cₚ) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 200.0 | 95.8 | 45.2 | 7.9 |

| 298.15 | 111.5 | 59.7 | 13.1 |

| 400.0 | 128.9 | 74.5 | 20.0 |

| 500.0 | 145.3 | 86.9 | 28.1 |

Chemical Reactivity and Mechanistic Studies of 3 Ethoxy 5 Methylphenol

Reaction Pathways and Intermediates Formation

The synthesis of 3-Ethoxy-5-methylphenol can be approached through several established organic chemistry routes, primarily involving the formation of an ether linkage on a phenol (B47542) ring. The specific placement of the ethoxy group at the meta-position relative to the methyl group requires careful selection of starting materials and reaction conditions to ensure regioselectivity.

Detailed Mechanistic Investigations of 3-Ethoxy-5-methylphenol Synthetic Processes

While direct mechanistic studies for the synthesis of 3-Ethoxy-5-methylphenol are not extensively detailed in available literature, its formation can be understood through well-established reaction mechanisms for phenol etherification and cross-coupling reactions.

One fundamental approach is the Williamson Ether Synthesis . This reaction proceeds via an S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. The process would involve deprotonating 3-hydroxy-5-methylphenol (m-cresol) with a strong base, such as sodium hydride (NaH), to form the corresponding phenoxide ion. This highly nucleophilic phenoxide then attacks an ethyl halide (e.g., ethyl bromide). The reaction involves a backside attack on the electrophilic carbon of the ethyl halide, leading to the formation of the ether bond and inversion of stereochemistry at the ethyl group's carbon, although this is trivial for an ethyl group. The formation of the C-O bond and the breaking of the C-halide bond occur in a single, concerted step. masterorganicchemistry.com

Another powerful method for forming the C-O bond is the Ullmann Condensation . This copper-catalyzed reaction couples an aryl halide with an alcohol or phenol. organic-chemistry.org To synthesize 3-Ethoxy-5-methylphenol, this could involve reacting 3-bromo-5-methylphenol (B1280546) with sodium ethoxide in the presence of a copper catalyst. The mechanism of the Ullmann reaction is complex but is generally believed to involve the oxidative addition of the aryl halide to a Cu(I) species, forming an organocopper intermediate. organic-chemistry.orgnih.gov This is followed by reaction with the alkoxide and subsequent reductive elimination to yield the final aryl ether product and regenerate the Cu(I) catalyst. organic-chemistry.orgnih.gov

A more modern approach involves the Suzuki-Miyaura coupling , a palladium-catalyzed cross-coupling reaction. This method would typically couple an aryl boronic acid or ester with a partner. For this synthesis, one could envision the coupling of 3-hydroxy-5-methylphenylboronic acid with an ethylating agent or, more commonly, activating the phenol. Phenols are generally poor electrophiles, so they are often converted to better leaving groups like tosylates, triflates, or carbamates for use in Suzuki-Miyaura couplings. mdpi.com The catalytic cycle involves the oxidative addition of the activated phenol derivative to a Pd(0) catalyst, followed by transmetalation with the boronic acid reagent and reductive elimination to form the C-C or C-O bond. rsc.org

Influence of Catalysts and Reaction Conditions on Regioselectivity and Yield

The efficiency, yield, and particularly the regioselectivity of synthetic routes to substituted phenols like 3-Ethoxy-5-methylphenol are heavily dependent on the chosen catalysts and reaction conditions.

In Ullmann-type reactions , the choice of catalyst and ligands is critical. Copper(I) salts, such as copper(I) iodide (CuI), are commonly used. mdpi.com The addition of a ligand can significantly improve the reaction's efficiency and allow for milder conditions. For instance, ligands like L-proline or N,N-dimethylglycine hydrochloride have been shown to facilitate the coupling of aryl iodides with resorcinol (B1680541), a related phenol, improving yields. mdpi.com The base used (e.g., Cs\textsubscript{2}CO\textsubscript{3}, K\textsubscript{2}CO\textsubscript{3}) and the solvent (e.g., DMF, DMSO) also play crucial roles in the reaction's success. nih.govmdpi.com High temperatures (often >100 °C) are typically required. mdpi.com

For palladium-catalyzed couplings like the Suzuki-Miyaura reaction, the choice of palladium source and ligand is paramount. Nickel-based catalysts, such as NiCl\textsubscript{2}(PCy\textsubscript{3})\textsubscript{2}, have also been employed for coupling phenol-derived substrates in more environmentally friendly solvents. acs.org The regioselectivity in aromatic substitutions is governed by the directing effects of the substituents already on the ring. For a starting material like 3-hydroxy-5-methylphenol, both the hydroxyl and methyl groups are ortho-, para-directing. The challenge in achieving meta-substitution often requires starting with a precursor where the substitution pattern is already established, such as 3-bromo-5-methylphenol.

The table below summarizes how different catalysts and conditions can influence analogous etherification and cross-coupling reactions.

| Reaction Type | Catalyst System | Ligand | Base | Solvent | Temperature | Typical Outcome |

| Ullmann Coupling | CuI | N,N-Dimethylglycine HCl | Cs₂CO₃ | DMF | High | Synthesis of m-aryloxy phenols. mdpi.com |

| Ullmann Coupling | CuI | Picolinic Acid | - | - | High | Synthesis of 3-(p-substituted aryloxy) phenols from resorcinol. mdpi.com |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/Water | Reflux | Cross-coupling of aryl halides with arylboronic acids. researchgate.net |

| Suzuki-Miyaura Coupling | NiCl₂(dppf) | dppf | K₃PO₄ | Dioxane | 80 °C | Cross-coupling of phenol derivatives (as nonaflates). |

| Allylic Etherification | PdCl₂(dppf) | dppf | - | THF | 60 °C | Regioselective O-allylation of phenols. frontiersin.org |

This table is generated based on data from analogous reactions and illustrates general principles.

Reactions as a Ligand Precursor

Phenolic compounds, particularly those with ortho-substituents that can participate in chelation, are valuable precursors for synthesizing ligands, most notably Schiff base ligands. While 3-Ethoxy-5-methylphenol itself is not ideally substituted for this purpose, its isomer, 3-ethoxysalicylaldehyde (B1293910) (which contains an ortho-aldehyde group), is widely used and serves as an excellent model for the reactivity of ethoxy-phenols in ligand synthesis.

Synthesis and Coordination Chemistry of Schiff Base Ligands Derived from Related Ethoxy-Phenols

Schiff base ligands are typically synthesized through a one-pot condensation reaction between a primary amine and an aldehyde or ketone. bohrium.com For ethoxy-phenol derivatives, the synthesis of a Schiff base ligand involves reacting 3-ethoxysalicylaldehyde with a primary amine in an alcoholic solvent, such as ethanol (B145695) or methanol, often under reflux conditions. tandfonline.combanglajol.inforasayanjournal.co.in

The reaction mechanism involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent dehydration (loss of a water molecule) to form the characteristic imine or azomethine (-C=N-) functional group of the Schiff base. rasayanjournal.co.in The resulting ligands are often bidentate or tridentate, capable of coordinating to metal ions through the imine nitrogen and the phenolic oxygen atom. researchgate.netijprs.com For example, the reaction of 3-ethoxysalicylaldehyde with 2-aminobenzoic acid yields the tridentate Schiff base 3-ethoxy salicylidene amino benzoic acid (ETSAN). banglajol.info

Formation of Metal Complexes and Investigations of Their Structural Diversity

Schiff base ligands derived from 3-ethoxysalicylaldehyde readily form stable complexes with a variety of transition metal ions, including Cu(II), Co(II), Ni(II), and Zn(II). banglajol.inforasayanjournal.co.inijprs.com The synthesis of these metal complexes is generally achieved by mixing the Schiff base ligand with a metal salt (e.g., chlorides, nitrates, or acetates) in an alcoholic medium. banglajol.infoijprs.com

The coordination of the ligand to the metal center is confirmed by spectroscopic methods. In IR spectra, a characteristic shift of the C=N (azomethine) stretching frequency upon complexation indicates the involvement of the imine nitrogen in bonding to the metal ion. bohrium.comresearchgate.net The disappearance of the phenolic O-H stretching band also confirms deprotonation and coordination of the phenolic oxygen. rasayanjournal.co.in

These ligands can act as bidentate (coordinating via one phenolic oxygen and one imine nitrogen) or tridentate (with an additional donor atom from the amine part) chelating agents. banglajol.inforesearchgate.net This versatility leads to a wide structural diversity in the resulting metal complexes, which can exhibit various coordination geometries. Depending on the metal ion, the stoichiometry of the complex (metal-to-ligand ratio), and the presence of other coordinating species (like water or anions), the geometry can be square planar, tetrahedral, or octahedral. rasayanjournal.co.inresearchgate.net

The table below details the structural characteristics of several metal complexes formed with Schiff base ligands derived from the related compound 3-ethoxysalicylaldehyde.

| Metal Ion | Ligand Derived From | Stoichiometry (Metal:Ligand) | Proposed Geometry |

| Cu(II) | 3-ethoxysalicylaldehyde + p-toluidine | 1:2 | Distorted Octahedral rasayanjournal.co.in |

| Co(II) | 3-ethoxysalicylaldehyde + p-toluidine | 1:2 | Octahedral rasayanjournal.co.in |

| Mn(II) | 3-ethoxysalicylaldehyde + p-toluidine | 1:2 | Octahedral rasayanjournal.co.in |

| Zn(II) | 3-ethoxysalicylaldehyde + p-toluidine | 1:2 | Square Planar rasayanjournal.co.in |

| Ni(II) | 3-ethoxysalicylaldehyde + 2-aminobenzoic acid | 1:1 | Six-coordinated banglajol.info |

| Cu(II) | 3-ethoxysalicylaldehyde + 2-aminobenzoic acid | 1:1 | Six-coordinated banglajol.info |

This table is generated based on data for complexes derived from 3-ethoxysalicylaldehyde, a close structural analog.

Oxidation Reactions

The oxidation of phenols is a fundamental reaction that can lead to a variety of products depending on the oxidant, the substrate's substitution pattern, and the reaction conditions. For 3-Ethoxy-5-methylphenol, oxidation would primarily target the phenolic hydroxyl group and the activated aromatic ring.

The initial step in the oxidation of a phenol is typically the abstraction of the hydrogen atom from the hydroxyl group to form a phenoxy radical. cdnsciencepub.com This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. In the case of 3-Ethoxy-5-methylphenol, the ethoxy and methyl groups would influence this delocalization.

The fate of the phenoxy radical determines the final products. These radicals can couple with each other (C-C or C-O coupling) to form dimers or polymers. Alternatively, in the presence of strong oxidizing agents, the aromatic ring itself can be oxidized. For phenols with unsubstituted para positions, oxidation can lead to the formation of p-benzoquinones. cdnsciencepub.com Since the para-position to the hydroxyl group in 3-Ethoxy-5-methylphenol is unsubstituted, the formation of a substituted benzoquinone derivative is a plausible outcome. The oxidation of other substituted phenols, like 2,6-di-t-butylphenol, is known to yield the corresponding p-benzoquinone. cdnsciencepub.com Similarly, other ethoxy-phenols are susceptible to oxidation, which can yield quinone-like products. For example, cobalt-catalyzed aerobic oxidation of 2-methoxy-4-methylphenol (B1669609) is a known route to produce vanillin, indicating oxidation at the benzylic methyl group. acs.org This suggests that side-chain oxidation could also be a possible, though likely secondary, reaction pathway for 3-Ethoxy-5-methylphenol under specific catalytic conditions.

Applications in Advanced Organic Synthesis and Material Science Research

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

3-Ethoxy-5-methylphenol serves as a foundational precursor for synthesizing a range of more complex molecules, including substituted ethers and heterocyclic systems, by leveraging the reactivity of its phenolic hydroxyl group and aromatic ring.

The phenolic hydroxyl group of 3-ethoxy-5-methylphenol is a key functional handle for the synthesis of a diverse array of substituted ethers. Two primary, well-established methodologies are particularly applicable: the Williamson ether synthesis and the Ullmann coupling.

The Williamson ether synthesis provides a reliable route to aliphatic-aryl ethers. The reaction proceeds via an SN2 mechanism where the phenol (B47542) is first deprotonated by a strong base, such as sodium hydride (NaH), to form a nucleophilic phenoxide ion. This phenoxide then displaces a halide from a primary alkyl halide to form the corresponding ether. masterorganicchemistry.comlibretexts.orgkhanacademy.org This method allows for the introduction of a wide variety of alkyl chains onto the phenolic oxygen.

For the synthesis of more complex diaryl ethers (aryloxy phenols), the Ullmann coupling reaction is a powerful tool. wikipedia.orgorganic-chemistry.org This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol. organic-chemistry.orgtaylorandfrancis.com In this context, the 3-ethoxy-5-methylphenoxide would act as the nucleophile, displacing a halide from a different aromatic ring. Modern protocols often utilize a copper(I) catalyst, such as CuI, in the presence of a base like potassium carbonate (K₂CO₃) and can be performed in non-polar solvents like toluene (B28343) or xylene. arkat-usa.org This reaction is particularly effective for coupling phenols with electron-deficient aryl halides. arkat-usa.org

Table 1: Representative Ether Synthesis Reactions Using 3-Ethoxy-5-methylphenol

| Reaction Type | Phenol Reactant | Co-reactant Example | Product Structure | Key Conditions |

|---|

Building Block for the Construction of Heterocyclic Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science, and 3-ethoxy-5-methylphenol can serve as a starting point for their construction. researchgate.net Its structure can be incorporated into larger heterocyclic systems through multi-step synthetic sequences.

A direct example involves its use in the synthesis of complex aza-heterocycles. Research has shown the preparation of 1-(2-Ethoxy-5-methylphenyl)-4-(1-ethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one, demonstrating its role as a foundational building block for multi-ring systems containing nitrogen.

Furthermore, derivatives of 3-ethoxy-5-methylphenol can be readily converted into intermediates for heterocycle synthesis. For instance, electrophilic formylation of the phenol would yield a hydroxybenzaldehyde derivative. This aldehyde can then undergo condensation with amine-containing molecules to form Schiff bases, which are versatile precursors for a multitude of heterocyclic rings. Current time information in Bangalore, IN. Another potential pathway involves the coupling of 3-ethoxy-5-methylphenol with diazonium salts derived from heterocyclic amines to form azo compounds, which can subsequently be cyclized to create fused heterocyclic systems like pyrazolo[5,1-c] samipubco.compearson.comresearchgate.nettriazines. mdpi.com These strategies highlight the compound's utility in generating molecular complexity. chim.itnahrainuniv.edu.iqnih.gov

Development of Derivatives and Analogs for Structure-Activity Relationship (SAR) Studies in Chemical Design (Focus on Chemical Structure and Synthetic Accessibility)

In chemical and drug design, the systematic modification of a lead compound is crucial for developing structure-activity relationships (SAR). 3-Ethoxy-5-methylphenol is an excellent scaffold for such studies due to its synthetic accessibility and the presence of three distinct points for chemical modification: the phenolic hydroxyl, the aromatic ring, and the ethoxy group.

Modification of the Phenolic Hydroxyl: The -OH group can be readily converted into esters, carbamates, and ethers (as discussed in 6.1.1) to probe the importance of hydrogen bond donation and steric bulk at this position. binghamton.edu

Modification of the Aromatic Ring: The aromatic ring is activated towards electrophilic aromatic substitution. The hydroxyl, ethoxy, and methyl groups are all ortho-, para-directing, making the 2, 4, and 6 positions susceptible to reactions like nitration, halogenation, and Friedel-Crafts acylation. This allows for the introduction of a wide range of electronic and steric diversity onto the core structure.

The synthetic accessibility of these derivatives allows for the creation of a focused library of compounds, enabling researchers to systematically investigate how structural changes influence a desired property or activity.

Table 2: Potential Analogs of 3-Ethoxy-5-methylphenol for SAR Studies

| Modification Site | Reaction Type | Example Reagent | Potential Analog |

|---|---|---|---|

| Phenolic Hydroxyl | Esterification | Acetyl Chloride | 3-Ethoxy-5-methylphenyl acetate (B1210297) |

| Aromatic Ring (C4) | Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3-ethoxy-5-methylphenol |

| Aromatic Ring (C2) | Nitration | HNO₃ / H₂SO₄ | 3-Ethoxy-5-methyl-2-nitrophenol |

| Ethoxy Group | Ether Cleavage | BBr₃ | 5-Methylbenzene-1,3-diol (Orcinol) |

Integration into Macrocyclic and Supramolecular Architectures (e.g., Calixarenes Featuring Ethoxy-Phenol Moieties)

Macrocyclic compounds like calixarenes are of significant interest in supramolecular chemistry for their ability to act as hosts for smaller guest molecules. units.it Calixarenes are traditionally synthesized via the base-catalyzed condensation of a p-substituted phenol with formaldehyde. Because 3-ethoxy-5-methylphenol has unsubstituted ortho-positions relative to the hydroxyl group, it is a viable, albeit atypical, monomer for the synthesis of novel calixarenes.

The resulting macrocycle would feature ethoxy and methyl groups pointing towards the lower and upper rims, respectively, creating a unique substitution pattern that could influence its conformational behavior and guest-binding properties. Research on related macrocycles like prismarenes has shown that the length of alkyl chains (such as ethoxy) on the rims can exert a "self-templating" effect, driving the cyclization process to favor specific ring sizes (e.g., hexamers over pentamers). samipubco.com

Beyond calixarenes, the compound is a potential building block for other macrocyclic systems. Stepwise synthetic strategies can be used to construct larger architectures, such as aza-macrocycles, by first creating larger dimeric or trimeric units from the phenol and then cyclizing them with linker molecules. pearson.comnih.gov For example, azacalixarenes are synthesized by condensing bis(hydroxymethyl)phenols with amines, a pathway that could be adapted for derivatives of 3-ethoxy-5-methylphenol. researchgate.net

Catalyst Design and Support Structures Employing Phenolic Derivatives

While not a catalyst itself, 3-ethoxy-5-methylphenol serves as an accessible precursor for the synthesis of ligands and catalyst support structures. The ability to derivatize the molecule allows for the introduction of coordinating atoms that can bind to transition metals, forming catalytically active complexes. researchgate.netorientjchem.org

A key strategy involves the formylation of 3-ethoxy-5-methylphenol to produce an analogue of 3-ethoxysalicylaldehyde (B1293910). This aldehyde is a versatile precursor for Schiff base ligands, which are formed by condensation with a primary amine. Such Schiff bases are "privileged ligands" capable of coordinating with a wide range of transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)) to form stable complexes. Current time information in Bangalore, IN.researchgate.net These metal complexes have demonstrated applications in various catalytic transformations. sci-hub.sersc.org

A more advanced application involves using the compound to build a larger catalyst framework. For instance, a calixarene (B151959) synthesized from 3-ethoxy-5-methylphenol (as proposed in 6.3) can act as a molecular platform. The remaining hydroxyl groups on the calixarene's lower rim can be functionalized with ligating groups, such as Schiff base moieties. These functionalized macrocycles can then chelate multiple metal ions, including lanthanides, creating well-defined, polynuclear catalytic sites for specialized reactions. rsc.org This approach leverages the phenol first as a building block for a macrocyclic support, which in turn is elaborated into a complex catalyst structure.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 3-Ethoxy-5-methylphenol, providing the necessary separation from matrix components, isomers, and other related substances. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of substituted phenols like 3-Ethoxy-5-methylphenol. Reversed-phase (RP) HPLC is particularly well-suited for this purpose, offering excellent separation based on hydrophobicity. mdpi.com In a typical RP-HPLC setup, a non-polar stationary phase, most commonly a C18 (octadecylsilane) column, is used with a polar mobile phase. nih.gov

The mobile phase for analyzing phenolic compounds often consists of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. mdpi.compragolab.cz The gradient elution, where the proportion of the organic solvent is increased over time, allows for the efficient separation of compounds with varying polarities. For Mass Spectrometry (MS) compatible methods, buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile acids like phosphoric acid. pragolab.cz Detection is commonly achieved using a Diode Array Detector (DAD), which provides spectral information across a range of wavelengths, or a more selective fluorescence detector (FLD). nih.gov

Table 1: Typical HPLC Parameters for Analysis of 3-Ethoxy-5-methylphenol

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | mdpi.com |

| Mobile Phase A | Water with 0.1% Formic Acid | pragolab.cz |

| Mobile Phase B | Acetonitrile or Methanol | mdpi.com |

| Flow Rate | 0.8 - 1.0 mL/min | nih.gov |

| Detection | Diode Array Detector (DAD) or Fluorescence (FLD) | nih.gov |

| Column Temp. | Ambient or controlled (e.g., 25-30 °C) | pragolab.cz |

| Injection Vol. | 5 - 20 µL | mdpi.com |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds such as 3-Ethoxy-5-methylphenol, derivatization is often performed prior to analysis to increase volatility and improve peak shape. uvic.ca Common derivatization methods include silylation to form trimethylsilyl (B98337) (TMS) ethers. researchgate.net The separation is typically carried out on a capillary column with a non-polar or semi-polar stationary phase, like 5%-phenyl-polymethylsiloxane. mdpi.com Retention indices are crucial for enhancing the accuracy of compound identification in GC analysis. mdpi.com

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power for analyzing complex mixtures. freshdesk.com This technique uses two columns with different selectivity connected by a modulator. freshdesk.com The increased peak capacity and sensitivity make GCxGC ideal for resolving 3-Ethoxy-5-methylphenol from a multitude of other components in complex matrices like environmental samples or fragrance oils. freshdesk.com The resulting structured two-dimensional chromatogram allows for the separation of compounds by chemical class, greatly improving identification confidence. freshdesk.com

Table 2: General GC Parameters for Analysis of Derivatized 3-Ethoxy-5-methylphenol

| Parameter | Value/Condition | Source |

|---|---|---|

| Column | 5%-phenyl-polymethylsiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) | mdpi.com |

| Carrier Gas | Helium or Hydrogen | mdpi.com |

| Injector Temp. | 250 - 280 °C | nih.gov |

| Oven Program | Temperature programmed ramp (e.g., 50 °C to 280 °C) | mdpi.com |

| Derivatization | Silylation (e.g., with BSTFA) | researchgate.net |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | csic.es |

High-Performance Thin Layer Chromatography (HPTLC) is a planar chromatographic technique that serves as a rapid and cost-effective method for the qualitative and quantitative analysis of compounds like 3-Ethoxy-5-methylphenol. The separation is performed on a plate coated with a layer of stationary phase, such as silica (B1680970) gel 60 F254.